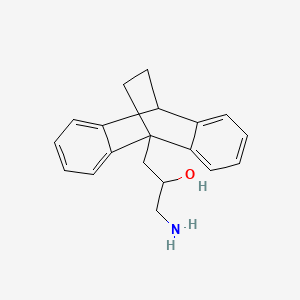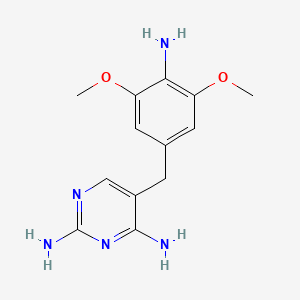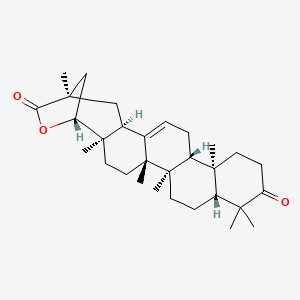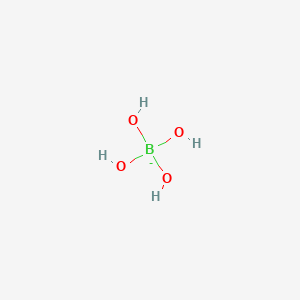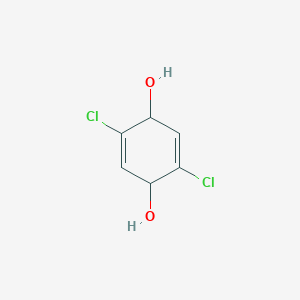
3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinedione dihydrochloride is an organic compound with the chemical formula C4H6N2O2·2HCl. It is a derivative of piperazine, featuring a six-membered ring containing two amide groups at opposite positions in the ring. This compound is also known as 2,5-diketopiperazine dihydrochloride. Piperazinedione dihydrochloride is a cyclic dipeptide and is often found in fermentation broths and yeast cultures. It is also produced as a degradation product of polypeptides, especially in processed foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazinedione dihydrochloride can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields piperazinopyrrolidinones .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine derivative. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
In industrial settings, piperazinedione dihydrochloride can be produced using batch or continuous flow reactors. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and increasing yields. Heterogeneous catalysis by metal ions supported on commercial polymeric resins is also employed to facilitate the synthesis of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Piperazinedione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can convert piperazinedione dihydrochloride to its corresponding piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various diketopiperazine derivatives, substituted piperazines, and piperazine-based heterocycles .
Scientific Research Applications
Piperazinedione dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its role in biological processes, including its presence in fermentation broths and its production as a degradation product of polypeptides.
Medicine: Piperazinedione dihydrochloride and its derivatives have shown potential as anticancer agents.
Mechanism of Action
The mechanism of action of piperazinedione dihydrochloride involves the inhibition of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division. By disrupting microtubule formation, piperazinedione dihydrochloride effectively inhibits the growth and proliferation of cancer cells. The compound targets the tubulin protein and interferes with its polymerization process .
Comparison with Similar Compounds
Piperazinedione dihydrochloride is unique among similar compounds due to its specific structure and mechanism of action. Similar compounds include:
2,3-Diketopiperazine: This isomer has the carbonyl groups at different positions in the ring and exhibits different chemical properties.
2,6-Diketopiperazine: Another isomer with distinct chemical properties and biological activities.
Piperidine derivatives: These compounds have a similar piperazine ring structure but differ in their functional groups and biological activities
Piperazinedione dihydrochloride stands out due to its potent anticancer activity and its ability to inhibit tubulin polymerization, making it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
64474-15-3 |
|---|---|
Molecular Formula |
C14H22Cl2N4O2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3,6-bis(5-chloropiperidin-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C14H22Cl2N4O2/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21) |
InChI Key |
GVATXFBCMPDLPO-UHFFFAOYSA-N |
SMILES |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl |
Canonical SMILES |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl |
Synonyms |
3,6-bis(5-chloro-2-piperidyl)-2,5-piperazinedione 3,6-bis(5-chloro-2-piperidyl)-2,5-piperazinedione, (3S-(3alpha(2S*,5R*),6alpha(2S*,5R*)))-isomer 3,6-bis(5-chloro-2-piperidyl)-2,5-piperazinedione, dihydrochloride, (3S-(3alpha(2S*,5R*),6alpha(2S*,5R*)))-isomer 593A NSC-135758 piperazinedione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



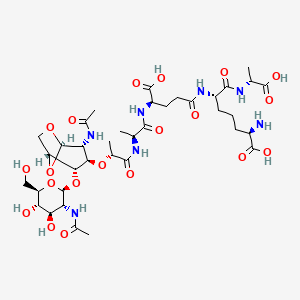
![22,28-Diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B1199268.png)
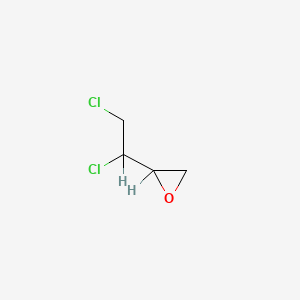
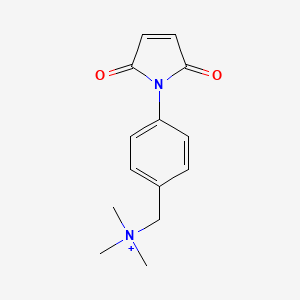


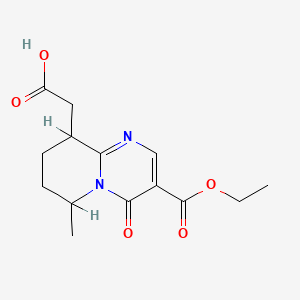
![[9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate](/img/structure/B1199281.png)
